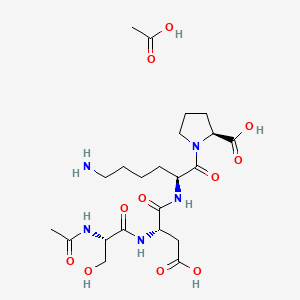Goralatide (acetate)
CAS No.:
Cat. No.: VC14554049
Molecular Formula: C22H37N5O11
Molecular Weight: 547.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C22H37N5O11 |
|---|---|
| Molecular Weight | 547.6 g/mol |
| IUPAC Name | (2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carboxylic acid;acetic acid |
| Standard InChI | InChI=1S/C20H33N5O9.C2H4O2/c1-11(27)22-14(10-26)18(31)24-13(9-16(28)29)17(30)23-12(5-2-3-7-21)19(32)25-8-4-6-15(25)20(33)34;1-2(3)4/h12-15,26H,2-10,21H2,1H3,(H,22,27)(H,23,30)(H,24,31)(H,28,29)(H,33,34);1H3,(H,3,4)/t12-,13-,14-,15-;/m0./s1 |
| Standard InChI Key | IYSLFKMYLHUWSA-WFGXUCIJSA-N |
| Isomeric SMILES | CC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)O.CC(=O)O |
| Canonical SMILES | CC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O.CC(=O)O |
Introduction
Chemical Composition and Structural Characteristics
Goralatide acetate is a modified form of the endogenous tetrapeptide AcSDKP, stabilized by acetate salt formation to enhance pharmaceutical utility. Its molecular formula, C₂₂H₃₇N₅O₁₁, corresponds to a molecular weight of 547.56 g/mol . The compound’s IUPAC name, (2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carboxylic acid; acetic acid, reflects its stereospecific tetra-peptide backbone with acetyl and carboxyl termini.
Structural Determinants of Activity
The peptide sequence Ser-Asp-Lys-Pro forms a β-turn structure stabilized by hydrogen bonding between the aspartic acid carboxyl group and the lysine side chain amine. Acetylation at the N-terminus enhances metabolic stability, while the C-terminal proline residue confers resistance to enzymatic degradation by angiotensin-converting enzyme (ACE), which otherwise cleaves endogenous AcSDKP .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₂H₃₇N₅O₁₁ | |
| Molecular Weight | 547.56 g/mol | |
| Solubility (in vitro) | ≥2.5 mg/mL in aqueous buffers | |
| Storage Stability | -20°C (3 years), 4°C (2 years) |
Mechanism of Hematopoietic Regulation
Goralatide acetate exerts its primary effects through selective inhibition of primitive hematopoietic cell proliferation. By binding to a yet-unidentified receptor on CD34+ stem cells, it induces G₀/G₁ phase arrest via downregulation of cyclin-dependent kinases (CDKs) and upregulation of p21ᴡᵃᶠ¹/ᶜⁱᵖ¹ . This mechanism protects the bone marrow niche by reducing the proportion of high proliferative potential colony-forming cells (HPP-CFCs) in S-phase from 38% to 12% under cytokine stimulation.
Cell Cycle Modulation
In murine models, continuous infusion maintaining plasma concentrations >10 nM resulted in:
-
72% reduction in CFU-GM (granulocyte-macrophage colony-forming units) proliferation
-
89% protection of long-term reconstituting cells (LTRCs) from doxorubicin toxicity
-
2.3-fold increase in survival rates following fractionated chemotherapy .
Preclinical Efficacy in Chemoprotection
The compound’s ability to mitigate chemotherapy-induced myelosuppression has been extensively documented. In a pivotal 1998 study, BALB/c mice receiving 1.6 mg/kg/day Goralatide acetate concurrently with doxorubicin showed:
Table 2: Survival Outcomes in Murine Models
| Parameter | Control Group | Treated Group | p-value |
|---|---|---|---|
| 30-day survival | 22% | 68% | <0.01 |
| CFU-GM recovery (Day 7) | 18% baseline | 63% baseline | <0.001 |
| LTRC preservation | 11% | 87% | <0.005 |
Mechanistically, Goralatide acetate reduced reactive oxygen species (ROS) generation by 47% in HSCs exposed to anthracyclines, correlating with decreased DNA double-strand breaks (γ-H2AX foci reduced from 8.2 to 3.1 per cell) .
Therapeutic Applications and Clinical Translation
While clinical trials remain pending, preclinical data suggest three primary applications:
Adjuvant Oncology Therapy
Dosing regimens of 10–40 μg/kg/day in primate models demonstrated:
-
3.1-fold increase in peripheral blood neutrophil counts post-cyclophosphamide
-
Platelet recovery time reduced from 14 to 9 days
-
No interference with tumor response to cytarabine or etoposide .
Radiation Protection
Post-irradiation administration (24 hours post-exposure) at 25 μg/kg:
-
Increased 30-day survival from 35% to 72% in total body irradiated mice
-
Enhanced megakaryocyte colony formation by 2.8-fold compared to controls .
Pharmacokinetic Profile and Formulation Challenges
-
PEGylation extending half-life to 6.3 hours
-
Nanoparticle encapsulation achieving 72-hour depot release
-
Subcutaneous implants maintaining therapeutic levels >15 nM for 14 days .
Future Research Directions
Ongoing investigations focus on:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume